molecular formula C17H21NO2 B5457124 N-(3-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

N-(3-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide

Cat. No.: B5457124
M. Wt: 271.35 g/mol
InChI Key: WDAXOBKVWURYGP-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide” is a chemical compound that is related to the family of cyclooctynes . It has a molecular formula of C17H21NO2 . The compound is an oxidized analogue of BCN alcohol, which is the most prominent strained-alkyne scaffold in chemical biology .


Synthesis Analysis

The synthesis of this compound involves the oxidation of BCN alcohol . The oxidized analogue, BCN acid, is then functionalized via amide bond formation . This process yields more stable derivatives than the classically encountered carbamates .


Molecular Structure Analysis

The molecular structure of this compound is derived from BCN alcohol, which is a strained-alkyne scaffold . The oxidation and subsequent functionalization of BCN alcohol result in the formation of the compound .


Chemical Reactions Analysis

The compound is involved in bioorthogonal reactions . These reactions take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant . One of the best examples of such bioorthogonal combinations is the azide – cycloalkyne duet, reacting with one another via strain-promoted azide–alkyne cycloaddition (SPAAC) .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H21NO2 and a molecular weight of 271.354 Da . It is derived from BCN alcohol and is more stable due to its oxidation and subsequent functionalization .

Mechanism of Action

The mechanism of action of this compound is linked to its involvement in bioorthogonal reactions . These reactions allow for precise chemical reactions in biological media, enabling applications such as the labeling of biomolecules, the detection and quantification of reactive metabolites, or the controlled liberation of an active substance .

Future Directions

The compound’s involvement in bioorthogonal reactions suggests potential applications in chemical biology . Its stability and reactivity balance make it suitable for use in aqueous environments . Future research may focus on further exploring these applications and developing new cycloalkynes for bioorthogonal applications .

Properties

IUPAC Name

(4Z)-N-(3-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-13-8-6-7-12(11-13)18-17(19)16-14-9-4-2-3-5-10-15(14)16/h2-3,6-8,11,14-16H,4-5,9-10H2,1H3,(H,18,19)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAXOBKVWURYGP-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2CCC=CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2C3C2CC/C=C\CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.